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Abstract
YU142670 is a potent and selective small molecule inhibitor of the inositol 5-phosphatases

OCRL1 (Oculocerebrorenal syndrome of Lowe) and INPP5B (Inositol polyphosphate-5-

phosphatase B). Its discovery has provided a valuable chemical tool for elucidating the cellular

functions of these enzymes, particularly their role in phosphoinositide signaling and membrane

trafficking. This document provides a comprehensive overview of the discovery, mechanism of

action, and a representative synthesis of YU142670.

Discovery of YU142670
The discovery of YU142670 was a result of a comprehensive high-throughput screening

strategy aimed at identifying inhibitors of inositol 5-phosphatases, as detailed by Pirruccello et

al. in their 2014 publication in ACS Chemical Biology[1][2]. The researchers developed and

utilized three complementary in vitro assays to screen a library of small molecules for their

ability to inhibit the dephosphorylation of phosphoinositides.

This screening effort identified two prominent chemical scaffolds with inhibitory activity against

5-phosphatases. One of these scaffolds, to which YU142670 belongs, exhibited selective

inhibition of the closely related enzymes OCRL and INPP5B. YU142670, also known as 3-(4-

pyridinyl)-1,2,4-Triazolo[3,4-b][1][3][4]thiadiazole, emerged from this screening as a key

compound for further investigation due to its specificity and cellular activity.
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High-Throughput Screening Workflow
The experimental workflow for the identification of YU142670 involved a multi-step process

designed to identify and validate potent and selective inhibitors.
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Figure 1: High-throughput screening workflow for the discovery of YU142670.
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Mechanism of Action and Biological Activity
YU142670 exerts its biological effects through the selective inhibition of OCRL1 and INPP5B,

enzymes that dephosphorylate the 5-position of the inositol ring in phosphoinositides. This

inhibition leads to an accumulation of cellular phosphatidylinositol 4,5-bisphosphate

(PI(4,5)P2).

Signaling Pathway
The inhibition of OCRL1 by YU142670 disrupts the normal hydrolysis of PI(4,5)P2, leading to

its accumulation on lysosomal membranes. This accumulation, in turn, inhibits the activity of

the calcium channel mucolipin-1 (MCOLN1), which is essential for the fusion of

autophagosomes with lysosomes. The net result is a defect in the autophagic flux.
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Figure 2: Signaling pathway affected by YU142670.

Quantitative Biological Data
The inhibitory activity and cellular effects of YU142670 have been quantified in various studies.
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Target Enzyme Substrate IC50 (μM) Reference

OCRL1/INPP5F PI(4,5)P2 0.71 [4]

OCRL2/INPP5B PI3P 0.53 [4]

OCRL2/INPP5B PI(4,5)P2 1.78 [4]

Cellular Effect Cell Type
Concentration
& Time

Observation Reference

Increased

PI(4,5)P2/PI4P

ratio

Human skin

fibroblasts
50 μM for 1 h 50% increase [4]

Autophagosome

accumulation

Human kidney

proximal tubule

cells

25 μM for 3 h
Enhanced

accumulation
[4]

Synthesis of YU142670
While the seminal paper by Pirruccello et al. (2014) describes the discovery of YU142670, it

does not provide a detailed synthetic protocol. The compound was likely sourced from a

commercial vendor or a chemical library for the initial high-throughput screening. However,

based on the chemical literature for the synthesis of similar 3-(pyridin-4-yl)-[1][3][5]triazolo[3,4-

b][1][3][4]thiadiazole scaffolds, a representative and plausible synthetic route is presented

below. This protocol is for informational purposes and should be adapted and optimized by

qualified chemists.

Representative Synthetic Protocol
The synthesis of YU142670 can be envisioned as a two-step process starting from

isonicotinohydrazide.

Step 1: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve isonicotinohydrazide (1 equivalent) in a suitable solvent such as ethanol.
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Addition of Reagents: To this solution, add carbon disulfide (1.1 equivalents) and potassium

hydroxide (1.1 equivalents).

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction progress

can be monitored by thin-layer chromatography (TLC).

Hydrazine Addition: After cooling the reaction mixture, add hydrazine hydrate (2 equivalents)

and reflux for an additional 4-6 hours.

Work-up: Cool the reaction mixture to room temperature. Acidify the mixture with a dilute acid

(e.g., hydrochloric acid) to precipitate the product.

Purification: Collect the solid precipitate by filtration, wash with cold water, and recrystallize

from a suitable solvent (e.g., ethanol) to yield 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-

thiol.

Step 2: Synthesis of 3-(4-pyridinyl)-1,2,4-Triazolo[3,4-b][1][3][4]thiadiazole (YU142670)

Reaction Setup: In a round-bottom flask, suspend the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-

triazole-3-thiol (1 equivalent) from Step 1 in formic acid.

Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

Neutralization and Precipitation: Neutralize the solution with a base (e.g., sodium

bicarbonate) to precipitate the crude product.

Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude

product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol

or a mixture of DMF/water) to afford pure YU142670.

Synthesis Workflow
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Figure 3: Representative synthesis workflow for YU142670.

Conclusion
YU142670 is a significant discovery in the field of phosphoinositide signaling. As a selective

inhibitor of OCRL1 and INPP5B, it serves as an invaluable tool for studying the roles of these

enzymes in cellular processes, particularly autophagy and membrane trafficking. The

information provided in this technical guide offers a comprehensive overview of its discovery

and biological activity, along with a representative synthetic route, to aid researchers and drug

development professionals in their scientific endeavors. Further studies on YU142670 and its

analogs may lead to the development of novel therapeutics for diseases associated with

dysfunctional phosphoinositide metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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